2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethan-1-aminedihydrochloride
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Overview
Description
2,2,2-Trifluoro-1-(1H-pyrazol-4-yl)ethan-1-aminedihydrochloride is a chemical compound characterized by the presence of trifluoromethyl and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethan-1-aminedihydrochloride typically involves the reaction of 2,2,2-trifluoroacetophenone with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with ethyl chloroformate to introduce the ethanone group. The final step involves the reaction with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(1H-pyrazol-4-yl)ethan-1-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(1H-pyrazol-4-yl)ethan-1-aminedihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes easily. The pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to receptors or other proteins .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(1H-pyrazol-4-yl)ethanone: Similar structure but lacks the amine group.
2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol: Contains a pyrrole ring instead of a pyrazole ring.
1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-one: Similar structure but with different substituents.
Uniqueness
2,2,2-Trifluoro-1-(1H-pyrazol-4-yl)ethan-1-aminedihydrochloride is unique due to the presence of both trifluoromethyl and pyrazole groups, which confer distinct chemical properties such as high stability, lipophilicity, and reactivity. These properties make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C5H8Cl2F3N3 |
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Molecular Weight |
238.04 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C5H6F3N3.2ClH/c6-5(7,8)4(9)3-1-10-11-2-3;;/h1-2,4H,9H2,(H,10,11);2*1H |
InChI Key |
CJFGJTUMYRKBLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)C(C(F)(F)F)N.Cl.Cl |
Origin of Product |
United States |
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